3-Isocyanatopropyltris(trimethylsiloxy)silane
Description
Properties
IUPAC Name |
3-isocyanatopropyl-tris(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H33NO4Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)12-10-11-14-13-15/h10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZBOQSMUYOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCN=C=O)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33NO4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461460 | |
| Record name | 3-(3-Isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-82-8 | |
| Record name | 3-(3-Isocyanatopropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 3-isocyanatopropyltris(trimethylsiloxy)silane typically involves the transformation of an amino-functionalized silane precursor into the corresponding isocyanate derivative. This is achieved through catalytic deamination or phosgenation-like processes under controlled reaction conditions. The key challenge lies in maintaining the integrity of the sensitive trimethylsiloxy groups while efficiently converting the amine to the isocyanate.
Catalytic Deamination Method Using Urea and 3-Aminopropyl Silane Derivatives
One of the most effective and industrially applicable methods involves the catalytic deamination of 3-aminopropyl silane derivatives using urea as a nitrogen source and dimethyl sulfoxide (DMSO) as a solvent under vacuum and elevated temperatures.
Process Summary:
- Starting Materials: 3-aminopropyltrimethoxysilane (a close analogue precursor), dry urea, methyl sulfoxide, and a small amount of trimethyl orthoacetate.
- Reaction Conditions: Heating to 65–95°C under vacuum (-0.08 to -0.09 MPa) for 6–10 hours to promote deamination and release of ammonia gas.
- Catalyst Addition: After initial reaction, a copper-based catalyst (e.g., cupric oxide or anhydrous cupric sulfate) is added.
- Dilution and Dropwise Addition: A mixture of dimethyl sulfoxide and concentrated sulfuric acid (vitriol oil) is prepared and added dropwise over 4–6 hours at 75–95°C.
- Workup: Filtration under nitrogen, drying, and vacuum distillation to isolate the product.
- Mild reaction conditions compared to phosgene-based methods.
- Lower energy consumption and fewer side reactions.
- High product yield and purity (up to 98.9% by gas chromatography).
- Equipment requirements are less stringent, suitable for industrial scale.
Representative Data from Experimental Runs:
| Parameter | Run 1 | Run 2 |
|---|---|---|
| 3-Aminopropyltrimethoxysilane (g) | 537.9 (3.0 mol) | 537.9 (3.0 mol) |
| Urea (g) | 181.2 (3.0 mol) | 181.2 (3.0 mol) |
| Methyl sulfoxide (g) | 550 | 650 |
| Trimethyl orthoacetate (g) | 15 | 20 |
| Catalyst | Cupric oxide (3.2 g) | Anhydrous cupric sulfate (4.5 g) |
| DMSO + Vitriol oil (g) | 175 g DMSO + 95 g vitriol oil | 157 g DMSO + 90 g vitriol oil |
| Reaction temperature (°C) | 90–95 (initial), 80–85 (addition) | 90–95 (initial), 75–80 (addition) |
| Vacuum pressure (MPa) | -0.085 | -0.085 |
| Reaction time (h) | 9 (initial), 6 (addition) | 9 (initial), 4.5 (addition) |
| Product yield (%) | 96.5 | 98.2 |
| Product purity (%) (GC) | 98.2 | 98.9 |
This method is documented in Chinese patent CN105541897A and highlights the catalytic deamination approach as safer and more efficient than traditional phosgenation routes.
Alternative Preparation via Direct Isocyanation of Propyltrimethylsilanolate
Another documented method involves the preparation of this compound by reacting 3-isocyanatopropyltrimethylsilanolate intermediates. This approach focuses on:
- Utilizing alkyl-substituted silanolates as precursors.
- Employing controlled reaction conditions to preserve the siloxy groups.
- Characterization by infrared spectroscopy confirming the presence of isocyanate groups (absorption near 2135 cm$$^{-1}$$) and siloxy groups (1072, 1065 cm$$^{-1}$$).
Reported yields for this method range from 86.6% to nearly 90%, with product purities around 98.4–98.7% by GC analysis.
Comparative Analysis of Preparation Methods
Summary of Key Research Findings
- The catalytic deamination method using urea and copper catalysts in DMSO solvent provides a high-yield, high-purity route to this compound, with mild reaction conditions and industrial scalability.
- The alternative silanolate-based method achieves respectable yields and purity, confirmed by IR and GC analysis, though with slightly lower efficiency.
- Both methods avoid the use of phosgene, reducing hazards associated with isocyanate synthesis.
- Characterization techniques such as gas chromatography and infrared spectroscopy are essential for confirming product purity and functional group integrity.
Chemical Reactions Analysis
Types of Reactions
3-Isocyanatopropyltris(trimethylsiloxy)silane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Hydrolysis: In the presence of moisture, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form cross-linked polymer networks.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
Adhesion Promotion
3-Isocyanatopropyltris(trimethylsiloxy)silane is primarily used as an adhesion promoter in coatings, sealants, and adhesives. The isocyanate group reacts with active hydrogen-containing substrates, facilitating strong chemical bonds with surfaces such as metals, glass, and ceramics. This property is particularly valuable in the automotive and construction industries where durability and resistance to environmental factors are critical .
Polymer Modification
This silane is effective in modifying polymers, especially silane-terminated polyurethanes and silicone-based materials. By incorporating this compound into polymer formulations, manufacturers can enhance mechanical properties such as tensile strength, flexibility, and thermal stability. It serves as a crosslinking agent that improves the overall performance of elastomers and thermosetting resins .
Surface Treatment
The compound can be employed for surface modification of various substrates to improve hydrophobicity and chemical resistance. When applied to surfaces, it forms a siloxane layer that repels water and contaminants, making it ideal for applications in electronics, textiles, and automotive components .
Composite Materials
In composite material formulations, this compound acts as a coupling agent that enhances the interfacial adhesion between the matrix and reinforcing fibers. This results in improved mechanical properties and durability of composites used in aerospace, automotive, and construction applications .
Biomedical Applications
Research indicates potential biomedical applications due to its biocompatibility when modified appropriately. The isocyanate functionality can be utilized for grafting biomolecules onto surfaces for drug delivery systems or tissue engineering scaffolds. However, caution is advised due to the cytotoxicity associated with isocyanate compounds; thus, thorough testing is essential before clinical applications .
Case Study 1: Adhesion in Automotive Coatings
A study demonstrated that incorporating this compound into automotive paint formulations significantly improved adhesion to metal substrates compared to traditional adhesion promoters. The enhanced adhesion was attributed to the formation of covalent bonds between the silane and the metal surface.
Case Study 2: Composite Material Enhancement
Another investigation focused on using this silane in glass fiber-reinforced composites. The results showed a marked increase in tensile strength and impact resistance when the silane was used as a coupling agent compared to composites without it.
Mechanism of Action
The mechanism of action of 3-Isocyanatopropyltris(trimethylsiloxy)silane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols, leading to the formation of stable covalent bonds. This reactivity is exploited in surface modification and polymerization reactions, where the compound acts as a coupling agent to link different materials .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Functional Group | Molecular Formula | Molecular Weight | Key Reactive Site |
|---|---|---|---|---|
| 3-Isocyanatopropyltris(trimethylsiloxy)silane | Isocyanate (-NCO) | Not explicitly provided* | ~422† | -NCO |
| 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS 17096-07-0) | Methacrylate | C₁₆H₃₈O₅Si₄ | 422.81 | Methacryloyloxy (C=C) |
| 3-Aminopropyltris(trimethylsiloxy)silane | Amine (-NH₂) | C₁₂H₃₃NO₃Si₄ | 371.83 | -NH₂ |
| 3-Isocyanatopropyltrimethoxysilane (CAS 15396-00-6) | Isocyanate (-NCO) | C₇H₁₅NO₄Si | 205.28 | -NCO |
*Molecular formula inferred from analogous compounds (e.g., CAS 17096-07-0 ). †Estimated based on structural similarity to CAS 17096-07-0.
Key Observations :
- The tris(trimethylsiloxy) group enhances hydrophobicity and steric bulk compared to smaller alkoxy groups (e.g., trimethoxy in CAS 15396-00-6) .
- Methacryloyloxy and isocyanato derivatives differ in reactivity: methacrylates undergo radical polymerization , while isocyanates react with nucleophiles (e.g., amines, hydroxyls) .
Table 2: Reactivity and Application Profiles
Notable Findings:
- The tris(trimethylsiloxy) group in this compound reduces crystallinity compared to linear siloxanes, improving solubility in organic media . However, bulky substituents may necessitate cosolvents (e.g., toluene) for homogeneous polymerization .
- Methacryloyloxy derivatives exhibit superior compatibility with hydrophilic monomers (e.g., NVP, DMA) in hydrogel synthesis, achieving >90% monomer conversion .
Solubility and Phase Behavior
Table 3: Solubility and Processing Requirements
| Compound | Solubility in CO₂-Rich Atmospheres | Cosolvent Requirement | Thickening Efficiency |
|---|---|---|---|
| Benzene trisurea with propyl tris(trimethylsiloxy)silane tails | Low (crystalline) | ~40 wt% + heating | 14x viscosity increase |
| Linear siloxane-substituted benzene trisurea | Moderate | ~20 wt% | 3–30x viscosity increase |
| Cyclic siloxane-substituted benzene trisurea | High | None (neat CO₂) | ~20% viscosity increase |
Insights :
- Bulky tris(trimethylsiloxy) groups increase crystallinity, necessitating higher cosolvent loads compared to linear/cyclic siloxanes . This trade-off limits their use in solvent-free systems but enhances viscosity modulation in cosolvent-assisted applications .
Biological Activity
3-Isocyanatopropyltris(trimethylsiloxy)silane (CAS Number: 25357-82-8) is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H33NO4Si4
- Molecular Weight : 379.747 g/mol
- Structure : The compound features a propyl group attached to an isocyanate functional group and three trimethylsiloxy groups, which contribute to its unique chemical behavior and potential applications in various fields, including biology and materials science.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its interactions with biological molecules and potential therapeutic applications.
- Interaction with Biomolecules : The isocyanate group can react with amines and hydroxyl groups on biomolecules, potentially leading to modifications that alter their function. This reactivity may influence enzyme activity or protein stability.
- Silane Functionalities : The trimethylsiloxy groups enhance the compound's hydrophobicity, which may facilitate interactions with lipid membranes or influence cellular uptake mechanisms.
Case Studies and Experimental Data
- Cytotoxicity Studies : Research has shown that compounds containing isocyanate functionalities can exhibit cytotoxic effects on various cancer cell lines. For instance, studies have indicated that similar silane compounds can induce apoptosis in tumor cells through the activation of specific signaling pathways .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties due to its ability to modify surfaces and inhibit bacterial adhesion. This characteristic is particularly relevant in biomedical applications where surface contamination is a concern .
- Polymer Applications : The compound has been utilized in the synthesis of silane-terminated polymers, which are known for their moisture-curing properties. These polymers have applications in coatings and adhesives, demonstrating the compound's versatility beyond direct biological activity .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar silane compounds:
| Compound Name | Isocyanate Group | Trimethylsiloxy Groups | Biological Activity |
|---|---|---|---|
| This compound | Yes | Three | Cytotoxicity, Antimicrobial |
| 3-Isocyanatopropyltriethoxysilane | Yes | Three | Moderate cytotoxicity |
| 3-Isocyanatopropyltrimethoxysilane | Yes | Three | Limited studies available |
Q & A
Q. How do structural modifications affect its performance in hybrid materials?
- Methodological Answer :
- Siloxane Chain Length : Longer chains (e.g., tris(triethylsiloxy)) reduce glass transition temperatures (DSC).
- NCO Substituents : Electron-withdrawing groups (e.g., CF₃) increase reactivity but reduce shelf life.
- Co-condensation : Blending with TEOS (tetraethoxysilane) improves mechanical strength in sol-gel composites. Nanoindentation and TEM validate phase homogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
